molecular formula C23H22N4O3S B13795080 Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)- CAS No. 53221-97-9

Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-

Cat. No.: B13795080
CAS No.: 53221-97-9
M. Wt: 434.5 g/mol
InChI Key: SWPICRJGDWAOAU-UHFFFAOYSA-N
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Description

Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethanesulfonanilide group linked to a 9-(3-acetamidoacridinyl)amino moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the acetamido group. The final step involves the coupling of the acridine derivative with ethanesulfonanilide under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.

    Medicine: Explored for its potential anticancer properties, as acridine derivatives are known for their DNA intercalating abilities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound targets specific DNA sequences and interacts with various molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

53221-97-9

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide

InChI

InChI=1S/C23H22N4O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

SWPICRJGDWAOAU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C

Origin of Product

United States

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